[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Overview
Description
Preparation Methods
The synthesis of [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also utilized in the synthesis of piperazine derivatives . Industrial production methods often involve the use of palladium and rhodium hydrogenation for the approach to all isomeric (cyclo)alkylpiperidines .
Chemical Reactions Analysis
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines followed by selective intramolecular cyclization reactions can yield piperazinopyrrolidinones . Common reagents used in these reactions include methanesulfonic acid, K2CO3, and various alkyl and benzyl halides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been evaluated for its cytotoxic activity against various cell lines, including human liver, breast, and colon cells . In medicine, derivatives of this compound have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, it has applications in the industry for the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the brain, which can help improve memory and cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can be compared with other similar compounds, such as 2-substituted chiral piperazines and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-13(21)18-7-9-19(10-8-18)16(22)11-20(12-17(23)24)14-3-5-15(25-2)6-4-14/h3-6H,7-12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVYRABOXOAJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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